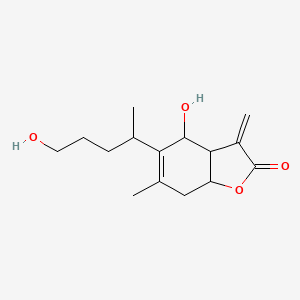

Britannilactone

Description

Historical Context of Britannilactone (B2921459) Discovery and Isolation in Academic Studies

The discovery and isolation of this compound and its derivatives are closely linked to phytochemical investigations of plants from the Inula genus. Bioassay-guided isolation from the chloroform (B151607) fraction of Inula britannica led to the identification of this compound, alongside its acetylated form, 1-O-acetylthis compound, and another related compound, neothis compound B. medchemexpress.com Further studies on Inula britannica var. chinensis also resulted in the isolation of 1-O-acetylthis compound and 1,6-O,O-diacetylthis compound. iiarjournals.org These initial isolations were crucial for the subsequent structural elucidation and investigation of their biological properties. The process typically involves extraction from the plant material, followed by various chromatographic techniques to separate and purify the individual compounds. iiarjournals.orgnih.gov

Natural Occurrence and Botanical Sources of this compound and its Congeners

This compound and its related compounds, known as congeners, are primarily found in specific species of the Inula genus, which belongs to the Asteraceae family. researchgate.netresearchgate.net

Inula britannica is a well-documented botanical source of this compound and its derivatives. medchemexpress.comphytopurify.combiocat.com Studies have consistently isolated this compound, 1-O-acetylthis compound, and 1,6-O,O-diacetylthis compound from the flowers of this plant. medchemexpress.comnih.govingentaconnect.com Specifically, the variety Inula britannica var. chinensis has been identified as a source of these compounds. iiarjournals.orgebi.ac.ukmdpi.com The presence of these sesquiterpene lactones contributes to the traditional medicinal uses of this plant. researchgate.net

Inula japonica is another significant natural source of this compound and its congeners. phytopurify.comebi.ac.ukmdpi.com Research has confirmed the presence of this compound and 1-O-acetylthis compound in this plant species. chemfaces.comchem-norm.comchinjmap.com The isolation of these compounds from Inula japonica has been a key area of focus in phytochemical research, contributing to the broader understanding of the chemical diversity within the Inula genus. researchgate.netchemfaces.com

Classification within Sesquiterpene Lactones

Sesquiterpene lactones are a large and diverse group of naturally occurring compounds characterized by a 15-carbon skeleton and a lactone ring. chemotechnique.se this compound falls within this class of compounds.

More specifically, this compound is classified as a 1,10-seco-eudesmanolide. nih.govmdpi.comtandfonline.com This classification refers to a specific type of eudesmanolide sesquiterpene lactone where the bond between the C1 and C10 positions of the carbon skeleton has been cleaved. This structural feature is a defining characteristic of this compound and its related compounds, distinguishing them from other types of sesquiterpene lactones. mdpi.comacs.orgacs.org The presence of an α-methylene-γ-lactone motif is also a notable feature of these compounds. nih.govmdpi.com

Significance and Academic Research Trajectory of this compound Compounds

The academic research trajectory for this compound and its congeners has been driven by their interesting biological activities. Initial studies focused on the isolation and structural characterization of these compounds from their natural sources. iiarjournals.orgingentaconnect.com Subsequent research has explored their potential pharmacological effects, which has stimulated further investigation into their mechanisms of action at the molecular level. The unique 1,10-seco-eudesmanolide framework has also made these compounds interesting targets for total synthesis by organic chemists. acs.orgacs.org The ongoing research into this compound and its derivatives highlights their importance as lead compounds in the development of new therapeutic agents.

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-5-(5-hydroxypentan-2-yl)-6-methyl-3-methylidene-3a,4,7,7a-tetrahydro-1-benzofuran-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O4/c1-8(5-4-6-16)12-9(2)7-11-13(14(12)17)10(3)15(18)19-11/h8,11,13-14,16-17H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASZIGQFYGXSPCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C2C(C1)OC(=O)C2=C)O)C(C)CCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Elucidation and Advanced Characterization Methodologies of Britannilactone Analogs

Spectroscopic Approaches for Structural Determination

Spectroscopy is the primary toolset for elucidating the molecular structure of novel and synthesized britannilactone (B2921459) analogs. Each technique offers unique insights into the molecule's framework, functional groups, and atomic connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the structural elucidation of organic molecules like this compound analogs. chemfaces.com One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides critical information about the chemical environment of hydrogen and carbon atoms within the molecule. For instance, ¹³C NMR spectra are used to identify the carbon skeleton of the analogs. rsc.org

In the analysis of various 1-O-acetylthis compound derivatives, NMR spectra were recorded on 400 MHz or 500 MHz spectrometers using deuterated chloroform (B151607) (CDCl₃) as the solvent and tetramethylsilane (B1202638) (TMS) as an internal standard. rsc.org The chemical shifts (δ) are reported in parts per million (ppm). rsc.org Two-dimensional (2D) NMR experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), are employed to determine the spatial proximity of atoms, which is crucial for establishing the relative stereochemistry of the compounds. rsc.org

Table 1: Selected ¹³C NMR Spectroscopic Data for 1-O-acetylthis compound Analogs rsc.org

| Compound Name | ¹³C NMR (100 or 125 MHz, CDCl₃) δ (ppm) |

|---|---|

| 1-O-acetyl-6-O-benzoylthis compound (4a) | 171.36, 169.68, 166.48, 136.41, 134.13, 133.48, 132.37, 130.11, 129.66, 128.67, 125.24, 76.84, 75.08, 69.95, 64.39, 53.57, 43.01, 34.86, 33.30, 31.20, 26.68, 21.12, 20.75, 18.80 |

| 1-O-acetyl-6-O-(2-fluorobenzoyl)this compound (4b) | 171.45, 169.69, 164.38, 163.30, 136.25, 135.35, 134.91, 134.49, 132.74, 131.99, 125.22, 117.26, 117.04, 75.11, 70.03, 64.38, 42.99, 34.64, 33.20, 31.14, 26.59, 21.01, 20.61, 18.68 |

| 1-O-acetyl-6-O-(2-(piperidin-1-yl)acetyl)this compound (3c) | 171.33, 170.86, 169.59, 136.33, 134.16, 131.99, 125.20, 74.99, 69.39, 64.34, 60.26, 54.38, 43.11, 34.67, 33.19, 31.21, 26.60, 25.93, 23.95, 21.08, 20.63, 18.64 |

Mass spectrometry is indispensable for determining the molecular weight and elemental composition of this compound analogs. chemfaces.com Electrospray Ionization Mass Spectrometry (ESI-MS) is commonly used to generate ions of the molecules, which are then analyzed. rsc.org The resulting mass-to-charge ratio (m/z) provides the molecular weight of the compound, often as a protonated molecule [M+H]⁺ or an adduct with sodium [M+Na]⁺ or potassium [M+K]⁺. rsc.org

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of a compound, a critical step in identifying new analogs. koreascience.kr This technique is a key component in confirming the identity of synthesized or isolated compounds. nih.gov

Table 2: ESI-MS Data for Selected 1-O-acetylthis compound Analogs rsc.org

| Compound Name | ESI-MS (m/z) |

|---|---|

| 1-O-acetyl-6-O-benzoylthis compound (4a) | 451.2 [M+K]⁺ |

| 1-O-acetyl-6-O-(2-fluorobenzoyl)this compound (4b) | 453.11 [M+Na]⁺ |

| 1-O-acetyl-6-O-(2-(piperidin-1-yl)acetyl)this compound (3c) | 433.80 [M+H]⁺ |

| 1-O-acetyl-6-O-(2-(morpholino)acetyl)this compound (3d) | 435.81 [M+H]⁺ |

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule. libretexts.org This absorption corresponds to the promotion of electrons to higher energy orbitals and is particularly useful for identifying the presence of chromophores—parts of a molecule that absorb light. msu.edu In this compound analogs, conjugated systems such as the α,β-unsaturated lactone moiety are expected to produce characteristic absorption maxima (λmax) in the UV spectrum. This technique was used in the structural elucidation of 1-O-Acetyl this compound (ABL), confirming the presence of such chromophoric systems. chemfaces.com While it provides less detailed structural information than NMR, UV-Vis spectroscopy is a valuable tool for confirming the presence of specific electronic systems within the molecule. libretexts.org

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. chemfaces.com The technique works by measuring the absorption of infrared radiation, which causes molecular bonds to vibrate at specific frequencies. cognitoedu.org These absorption frequencies are characteristic of particular bond types and functional groups. libretexts.org For this compound analogs, IR spectra would typically show strong absorption bands corresponding to the carbonyl (C=O) stretching of the lactone ring and any additional ester groups. savemyexams.com Other characteristic peaks would include C-O stretching and C=C stretching for the double bonds within the molecular structure. libretexts.org This method was instrumental in the initial structural identification of 1-O-Acetyl this compound. chemfaces.com

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For this compound analogs, these methods are crucial for both the initial isolation from natural sources and for verifying the purity of synthesized compounds. hilarispublisher.comcolumn-chromatography.com

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of individual components in a mixture. nih.gov In the study of this compound analogs, analytical HPLC is routinely performed to assess the purity of synthesized compounds. rsc.org A common setup involves a C18 column (a reversed-phase column) with a mobile phase consisting of a gradient of methanol (B129727) and water. chemfaces.comrsc.org

Detection is often achieved using a UV detector set at a specific wavelength (e.g., 215 or 254 nm) or an Evaporative Light Scattering Detector (ELSD), which is suitable for compounds lacking a strong UV chromophore. rsc.org The purity of a sample is determined by the relative area of its peak in the resulting chromatogram. For many synthesized this compound analogs, purities exceeding 97% have been confirmed using this method. rsc.org

Table 3: HPLC Purity Assessment Data for Selected 1-O-acetylthis compound Analogs rsc.org

| Compound Name | Retention Time (tR) | Purity (%) |

|---|---|---|

| 1-O-acetyl-6-O-benzoylthis compound (4a) | 6.0 min | 99.9% |

| 1-O-acetyl-6-O-(2-fluorobenzoyl)this compound (4b) | 17.0 min | 97.5% |

| 1-O-acetyl-6-O-(2-(piperidin-1-yl)acetyl)this compound (3c) | 16.62 min | >99.9% |

| 1-O-acetyl-6-O-(2-(morpholino)acetyl)this compound (3d) | 12.20 min | >99.9% |

HPLC with Evaporative Light Scattering Detection (HPLC-ELSD)

High-Performance Liquid Chromatography (HPLC) coupled with an Evaporative Light Scattering Detector (ELSD) is a powerful technique for the analysis of compounds that lack a strong chromophore, making them difficult to detect using standard UV-Vis detectors. labmanager.comquercus.be this compound and its analogs often fall into this category. The ELSD is a universal detector that can identify any compound less volatile than the mobile phase, making it highly suitable for the analysis of sesquiterpene lactones. quercus.beresearchgate.net

The principle of ELSD involves three main stages:

Nebulization: The eluent from the HPLC column is converted into a fine aerosol of droplets. labmanager.com

Evaporation: The droplets travel through a heated drift tube where the mobile phase solvent is evaporated, leaving behind non-volatile analyte particles. labmanager.com

Detection: A light source illuminates the stream of analyte particles, and a photodetector measures the intensity of the scattered light, which is proportional to the mass of the analyte. labmanager.com

This method provides high sensitivity, with detection limits as low as 20 µg/mL for some analytes, and is compatible with gradient elution, which is often necessary for separating complex mixtures of natural products. quercus.benih.gov In the analysis of 1-O-acetylthis compound analogues, HPLC-ELSD was used to confirm the purity of synthesized compounds, with several achieving purity levels greater than 99.9%. rsc.org The universal detection capability and compatibility with gradient elution make HPLC-ELSD an invaluable tool for the quantification and purity assessment of this compound analogs. quercus.beresearchgate.net

Table 1: HPLC-ELSD Purity Analysis of 1-O-acetylthis compound Analogs rsc.org

| Compound Name | Retention Time (t R) (min) | Purity (%) |

| 1-O-acetyl-6-O-(2-(diethylamino)acetyl)this compound (3a) | 16.00 | > 99.9 |

| 1-O-acetyl-6-O-(2-(pyrrolidin-1-yl)acetyl)this compound (3b) | 15.5 | > 99.9 |

| 1-O-acetyl-6-O-(2-(piperidin-1-yl)acetyl)this compound (3c) | 16.62 | > 99.9 |

| 1-O-acetyl-6-O-(2-fluorobenzoyl)this compound (4b) | 17.0 | = 97.5 |

| 1-O-acetyl-6-O-(2-(4-(propoxycarbonyl)acetyl)this compound (3g) | 19.2 | > 99.9 |

Stereochemical Investigations and Isomeric Analysis

The biological activity of molecules is often dependent on their three-dimensional structure. Isomers are molecules that share the same molecular formula but have different arrangements of atoms. researchgate.netyoutube.com Stereoisomers, in particular, have the same connectivity but differ in the spatial arrangement of their atoms. solubilityofthings.com For complex molecules like this compound, which contain multiple stereogenic centers (a carbon atom attached to four different groups), determining the precise stereochemistry is crucial. sydney.edu.au

The absolute configuration of this compound analogs and related sesquiterpenoids has been determined using a combination of spectroscopic methods and X-ray crystallography. For instance, the absolute configurations of inujaponin A, eupatolide, and deacetylovatifolin, compounds also isolated from Inula species, were definitively established through Cu-Kα X-ray crystallographic analysis. researchgate.net This technique provides an unambiguous determination of the three-dimensional structure of a crystalline molecule.

For isomers that are not easily crystallized, chiral separation techniques are employed. chiraltech.com High-Performance Liquid Chromatography using chiral stationary phases (CSPs) is a common and effective method for separating enantiomers (non-superimposable mirror images). csfarmacie.cz Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for this purpose. csfarmacie.cz Additionally, advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can provide information about the relative configuration of a molecule by identifying protons that are close to each other in space. rsc.org

The study of stereoisomers is critical because different enantiomers or diastereomers of a compound can have vastly different biological effects. solubilityofthings.com

Analysis of Dimeric Structures

Several studies have reported the isolation of dimeric sesquiterpene lactones from the flowers of Inula britannica. koreascience.krjmb.or.krkci.go.kr These dimers are formed from two sesquiterpene lactone monomers. The structural elucidation of these complex molecules relies heavily on extensive spectroscopic analysis.

In one study, a new sesquiterpene lactone dimer was isolated, and its structure was established using methods including mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. jmb.or.krnih.govkci.go.kr Another investigation identified a known sesquiterpenoid dimer that was structurally an endo [4+2] Diels–Alder adduct of a 1,10-secoeudesmanolide moiety and a guaiane (B1240927) monomer. nih.gov The structure of this dimer was confirmed through spectroscopic data and, in some cases, by X-ray crystallographic analysis. nih.gov

Further research on Inula britannica led to the isolation of four new sesquiterpene dimers, whose structures were elucidated by detailed spectroscopic analysis, including High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS) and various 2D-NMR techniques. rsc.org The analysis of NOESY spectra was particularly important for determining the relative configurations of these dimers. rsc.org These studies highlight that dimerization is a significant pathway for the diversification of sesquiterpenoids in Inula species. mdpi.com

Biosynthetic Pathways and Enzymology of Britannilactone

Proposed Biosynthetic Routes within Inula Species

The proposed biosynthetic pathway for sesquiterpene lactones like Britannilactone (B2921459) in Inula britannica begins with the cyclization of farnesyl diphosphate (B83284) (FPP). ubc.ca This pathway is thought to largely mirror the established pathway in other Asteraceae family members, such as Cichorium intybus. researchgate.netresearchgate.net The initial steps involve the formation of a germacrene A intermediate, which then undergoes a series of oxidative modifications to produce the characteristic lactone ring. researchgate.netmdpi.com While the pathway in Cichorium intybus has been confirmed, the specific route in I. britannica is proposed based on the identification of key enzyme homologs. researchgate.netresearchgate.net

Identification and Characterization of Key Biosynthetic Enzymes

The biosynthesis of this compound is catalyzed by a series of key enzymes that have been identified and characterized in Inula britannica. These enzymes play crucial roles in the formation of the sesquiterpene lactone skeleton.

Germacrene A synthase (GAS) is the enzyme that catalyzes the first committed step in the biosynthesis of many sesquiterpene lactones, including the precursors to this compound. ubc.camdpi.comnih.gov It facilitates the cyclization of the linear isoprenoid precursor, farnesyl diphosphate (FPP), to form the cyclic compound germacrene A. ubc.ca A putative IbGAS candidate gene has been identified in I. britannica and has been functionally characterized through heterologous expression in Nicotiana benthamiana. researchgate.net

Following the formation of germacrene A, germacrene A oxidase (GAO), a cytochrome P450 enzyme, catalyzes the three-step oxidation of germacrene A at the C12 position to yield germacrene A acid. nih.govnih.govqmul.ac.uk This enzymatic activity is highly conserved across the Asteraceae family. nih.govnih.gov While a putative IbGAO has been identified in I. britannica, functional characterization in yeast and in planta did not confirm its ability to produce germacrene A acid from its substrate. researchgate.net It is important to note that some GAO enzymes in other species, like Xanthium strumarium, have been found to catalyze only a single-step conversion to germacrene A alcohol, highlighting potential variations in the pathway. techscience.com

Costunolide (B1669451) synthase (COS), another cytochrome P450 enzyme, is responsible for the hydroxylation of germacrene A acid, which leads to the formation of the γ-lactone ring characteristic of many sesquiterpene lactones. nih.gov Specifically, the 6α-hydroxylation of germacrene A acid by COS results in an unstable intermediate that spontaneously lactonizes to form costunolide. nih.gov A putative IbCOS has been identified in I. britannica, but similar to IbGAO, its function could not be confirmed through heterologous expression in yeast or in planta. researchgate.net

Molecular Cloning and Gene Expression Studies

Molecular studies have been instrumental in identifying the genes encoding the key biosynthetic enzymes for sesquiterpene lactones in Inula britannica.

To identify the genes involved in this compound biosynthesis, a disc floret cDNA library of I. britannica was analyzed. researchgate.net This analysis led to the identification of consensus expressed sequence tags (ESTs) for putative germacrene A synthase (GAS), germacrene A oxidase (GAO), and costunolide synthase (COS) candidate genes. researchgate.net Following the identification of these ESTs, rapid amplification of cDNA ends (RACE) PCR was employed to determine the missing 3' and 5' end sequences of these candidate genes. researchgate.net By assembling the sequences from the respective RACE fragments and the consensus ESTs, the full open reading frames (ORFs) of the putative IbGAS, IbGAO, and IbCOS were determined. researchgate.net

Rapid Amplification of cDNA Ends (RACE) PCR

The elucidation of the biosynthetic pathway of this compound in Inula britannica has been significantly advanced by molecular techniques, including the Rapid Amplification of cDNA Ends (RACE) PCR. researchgate.net This method is crucial for obtaining the full-length cDNA sequences of genes for which only a partial sequence, such as an expressed sequence tag (EST), is known. In the investigation of this compound biosynthesis, RACE PCR was instrumental in identifying the complete open reading frames (ORFs) of putative key enzymes. researchgate.net

Researchers began by analyzing a disc floret cDNA library of I. britannica to find ESTs with homology to known sesquiterpene synthase genes. researchgate.net Once candidate ESTs for putative germacrene A synthase (GAS), germacrene A oxidase (GAO), and costunolide synthase (COS) were identified, RACE PCR was employed to amplify the unknown 5' and 3' ends of these transcripts. researchgate.net

For instance, a 3' RACE PCR was successfully used to amplify the missing 3' end of a putative germacrene A synthase gene, designated IbGAS. researchgate.net Similarly, 5' RACE PCR was performed to obtain the 5' end of a putative costunolide synthase (IbCOS) gene. researchgate.net The process involved designing gene-specific primers based on the known EST sequences and using them in conjunction with adapter primers that bind to the universal adapter ligated to the end of the cDNAs. The amplified fragments were then cloned and sequenced. By assembling the sequences of the original ESTs and the corresponding RACE fragments, the full-length ORFs of the putative genes (IbGAS, IbGAO, and IbCOS) were determined. researchgate.net This foundational work provided the necessary genetic information for the subsequent functional characterization of these enzymes through heterologous expression. researchgate.net

Heterologous Expression Systems for Pathway Elucidation

To validate the function of the candidate genes identified through RACE PCR, heterologous expression systems are employed. These systems allow for the production of the enzymes of interest in a controlled environment, free from the complex metabolic background of the native plant. For the study of this compound biosynthesis, both yeast and plant-based expression systems have been utilized. researchgate.net

Yeast (e.g., Saccharomyces cerevisiae) as Expression Host

Saccharomyces cerevisiae (baker's yeast) is a widely used and effective eukaryotic host for expressing plant-derived enzymes, including those involved in terpenoid biosynthesis. nih.govnih.gov Its well-characterized genetics and metabolism make it an ideal system for reconstituting biosynthetic pathways. mdpi.com In the research leading to the understanding of this compound's origins, the coding sequences of the putative I. britannica germacrene A synthase (IbGAS), germacrene A oxidase (IbGAO), and costunolide synthase (IbCOS) were cloned into a yeast expression vector, pYEDP60. researchgate.net

These constructs were then transformed into yeast strains. To facilitate the production of sesquiterpenoids, the yeast strains were often co-transformed with genes for farnesyl pyrophosphate (FPP) synthase to ensure an adequate supply of the precursor molecule, FPP. The transformed yeast cultures were then grown, and the expression of the target gene was induced. The metabolites produced by the engineered yeast were extracted and analyzed, typically using Gas Chromatography-Mass Spectrometry (GC-MS), to determine if the expressed enzyme catalyzed the expected reaction. researchgate.net

While the function of the putative IbGAS was not confirmed in yeast in this particular study, this expression system has been successfully used to characterize numerous other sesquiterpene synthases. researchgate.net The putative IbGAO and IbCOS also did not catalyze their expected reactions in the yeast system, highlighting that sometimes the cellular environment of the heterologous host may not be fully compatible with the plant enzyme's requirements for folding, post-translational modifications, or cofactor availability. researchgate.net

| Gene Candidate | Expression Vector | Host Organism | Analytical Method | Outcome |

| Putative IbGAS | pYEDP60 | Saccharomyces cerevisiae | GC-MS | Function not confirmed |

| Putative IbGAO | pYEDP60 | Saccharomyces cerevisiae | GC-MS | Did not catalyze the expected reaction |

| Putative IbCOS | pYEDP60 | Saccharomyces cerevisiae | GC-MS | Did not catalyze the expected reaction |

Chemical Synthesis and Derivatization Strategies for Britannilactone

Total Synthesis Approaches

The complete chemical synthesis of britannilactone (B2921459) and its derivatives, such as 1,6-O,O-diacetylthis compound, presents a significant challenge to organic chemists. cpu.edu.cnnih.gov The complexity of these molecules, characterized by their bicyclic structure, necessitates intricate and multi-step synthetic routes. vulcanchem.com Researchers have focused on developing efficient total synthesis pathways to not only produce these natural products in the laboratory but also to provide a platform for creating structurally diverse analogs that are not accessible through isolation from natural sources. cpu.edu.cntargetmol.cnbrittonsfu.com These synthetic endeavors are crucial for confirming the structure of the natural products and for enabling detailed structure-activity relationship (SAR) studies. tu-dresden.de

Semisynthetic Modification Methodologies

Semisynthetic approaches, starting from naturally isolated this compound or its precursors, offer a more direct route to a variety of derivatives. These modifications primarily target the hydroxyl groups at specific positions on the this compound scaffold, allowing for the introduction of various functional groups to modulate the compound's properties. vulcanchem.com

Acylation is a common strategy to modify the hydroxyl groups of this compound. youtube.comsavemyexams.com This reaction involves the introduction of an acyl group, typically from an acid anhydride (B1165640) or acyl chloride, onto one or more of the hydroxyl moieties. youtube.com The hydroxyl groups at positions C-1 and C-6 are often targeted for these modifications. nih.gov For instance, the selective acylation of the C-1 hydroxyl group leads to the formation of 1-O-acetylthis compound. vdoc.pub Further acylation at the C-6 position can yield di-acylated derivatives. These reactions are fundamental in creating a library of compounds with varying lipophilicity and steric bulk, which can influence their biological activity.

Esterification, the reaction of an alcohol with a carboxylic acid to form an ester and water, is a key method for generating diverse this compound analogs. byjus.comchemguide.co.uk This technique allows for the introduction of a wide array of ester functional groups at the hydroxyl positions.

Examples of esterified this compound derivatives include:

1-O-propionylthis compound : This analog is created by esterifying the C-1 hydroxyl group with propionic acid or its reactive derivative.

1-O-acetyl-6-O-lauroylthis compound : This derivative is synthesized from 1-O-acetylthis compound by further esterification at the C-6 hydroxyl position with lauric acid. nih.gov This modification significantly increases the lipophilicity of the molecule. nih.gov

1-O-acetyl-6-benzoylthis compound : In this analog, a benzoyl group is introduced at the C-6 hydroxyl of 1-O-acetylthis compound. nih.gov This addition introduces an aromatic moiety, which can alter the compound's interaction with biological targets. nih.gov

The generation of these ester derivatives is crucial for SAR studies, as it has been shown that the nature of the ester group can significantly impact the cytotoxic and other biological activities of the compounds. nih.govacs.org

Design and Synthesis of Novel Analogs for Research

The design and synthesis of novel this compound analogs are driven by the need to develop compounds with improved efficacy and selectivity. nih.govnih.govresearchgate.net Researchers have synthesized a variety of derivatives by modifying different parts of the this compound scaffold. For example, novel oxime ester derivatives of carabrone, a related sesquiterpene lactone, have been synthesized and evaluated for their antifungal activities. chemfaces.com The insights gained from these studies can be applied to the design of new this compound analogs with potential applications in agriculture or medicine. The synthesis of these novel compounds often involves multi-step reaction sequences and allows for a systematic exploration of the chemical space around the natural product core. nih.gov

Regioselective and Stereoselective Synthesis Challenges

The synthesis of this compound and its analogs is complicated by challenges related to regioselectivity and stereoselectivity. nih.govrsc.orgkhanacademy.org

Regioselectivity : This refers to the control of which specific atom or functional group in a molecule reacts. In the context of this compound, with its multiple hydroxyl groups, achieving regioselective acylation or esterification at a single desired position (e.g., C-1 vs. C-6) without protecting other reactive sites can be difficult. ethz.chmdpi.com The development of selective catalysts and reaction conditions is an active area of research to overcome this challenge. ethz.ch

Stereoselectivity : This pertains to the control of the three-dimensional arrangement of atoms (stereochemistry) during a chemical reaction. This compound possesses several stereocenters, and their precise arrangement is crucial for its biological activity. Synthetic strategies must therefore be designed to control the formation of these stereocenters to yield the desired diastereomer. ethz.ch This often involves the use of chiral starting materials, asymmetric catalysts, or stereoselective reactions. ethz.ch

Addressing these challenges is paramount for the efficient and practical synthesis of specific, biologically active this compound analogs. nih.govmdpi.com

Synthetic Strategies for Dimeric this compound Forms

The dimerization of biologically active molecules is an emerging strategy to potentially enhance their therapeutic properties. nih.govnih.gov This approach involves linking two monomeric units together, which can lead to compounds with increased affinity for their biological targets or novel mechanisms of action. nih.gov While specific examples of dimeric this compound synthesis are not extensively detailed in the provided context, general synthetic strategies for dimerization can be applied. mdpi.com These strategies often involve the use of coupling agents to link two this compound molecules through reactive functional groups, such as hydroxyl groups. The design of appropriate linkers is a key aspect of this strategy, as the length and flexibility of the linker can significantly influence the biological activity of the resulting dimer. nih.gov

Mechanistic Investigations of Britannilactone in Biological Systems in Vitro & Pre Clinical Models

Modulation of Inflammatory Signaling Pathways

Britannilactone (B2921459) demonstrates notable anti-inflammatory properties by intervening at several critical points within inflammatory signaling pathways. Its activity primarily involves the suppression of pro-inflammatory mediators and the regulation of key enzymatic and protein complex activities.

Nuclear Factor-kappa B (NF-κB) Activation Inhibition

A cornerstone of this compound's anti-inflammatory action is its ability to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor that orchestrates the expression of numerous pro-inflammatory genes. Research in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells has shown that this compound effectively suppresses NF-κB activation. This inhibition is achieved by preventing the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. By stabilizing IκBα, this compound blocks the subsequent nuclear translocation of the p65 subunit of NF-κB, thereby preventing the transcription of target inflammatory genes. frontiersin.org

Cyclooxygenase-2 (COX-2) and Inducible Nitric Oxide Synthase (iNOS) Expression Regulation

Consistent with its inhibition of NF-κB, this compound has been shown to downregulate the expression of two key enzymes in the inflammatory response: Cyclooxygenase-2 (COX-2) and inducible Nitric Oxide Synthase (iNOS). In studies using LPS-stimulated macrophages, treatment with this compound led to a marked reduction in the expression of both iNOS and COX-2. frontiersin.org Since NF-κB is a primary activator for the genes encoding these enzymes, the inhibition of its pathway is a direct cause of this reduced expression.

Inhibition of Prostaglandin E2 (PGE2) and Nitric Oxide (NO) Synthesis

As a direct consequence of downregulating COX-2 and iNOS expression, this compound effectively inhibits the synthesis of their respective products, Prostaglandin E2 (PGE2) and Nitric Oxide (NO). These two molecules are potent inflammatory mediators responsible for vasodilation, pain, and fever associated with inflammation. Experimental data confirms that in LPS-stimulated RAW 264.7 cells, this compound significantly curtails the production of both NO and PGE2, further substantiating its anti-inflammatory potential. frontiersin.org

Table 1: Effect of this compound on Key Inflammatory Markers

Target Pathway/Molecule Observed Effect of this compound Mechanism of Action Source NF-κB Activation Inhibited Prevents IκBα degradation, reducing nuclear p65 levels. wikipedia.org iNOS Expression Inhibited Downstream effect of NF-κB inhibition. wikipedia.org COX-2 Expression Inhibited Downstream effect of NF-κB inhibition. wikipedia.org Nitric Oxide (NO) Production Inhibited Result of reduced iNOS expression. wikipedia.org Prostaglandin E2 (PGE2) Production Inhibited Result of reduced COX-2 expression. wikipedia.org

NLRP3 Inflammasome Pathway Modulation via TRIM31

Beyond the classical NF-κB pathway, this compound has been identified as a modulator of the NLRP3 inflammasome, a multiprotein complex critical for initiating inflammatory responses. Recent studies have uncovered a specific mechanism involving the E3 ubiquitin ligase Tripartite Motif-containing Protein 31 (TRIM31). nih.gov It has been demonstrated that this compound promotes the interaction between TRIM31 and NLRP3. nih.gov This enhanced interaction facilitates the ubiquitination and subsequent proteasomal degradation of NLRP3. nih.govnih.gov By promoting the degradation of NLRP3, this compound effectively inhibits the activation of the inflammasome, a key step in the inflammatory cascade. nih.govwikipedia.org

Regulation of Interleukin (IL-1β, IL-6) and Tumor Necrosis Factor-alpha (TNF-α) Levels

The inhibitory effects of this compound on NF-κB and the NLRP3 inflammasome culminate in a significant reduction of pro-inflammatory cytokine production. Studies have consistently shown that this compound treatment leads to decreased levels of key cytokines including Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α). frontiersin.orgnih.gov The reduction in these cytokines, which are central players in amplifying and sustaining inflammatory responses, underscores the compound's broad anti-inflammatory activity. frontiersin.orgnih.gov

Cellular Homeostasis and Apoptotic Pathway Modulation

In addition to its anti-inflammatory effects, research indicates that this compound can modulate pathways involved in cellular homeostasis and programmed cell death (apoptosis), particularly in the context of cancer cells.

Investigations into the effects of this compound on human breast cancer cells (MCF-7 and MDA-MB-468) have shown that it can induce apoptosis through the mitochondrial signaling pathway. nih.gov The mechanism involves a shift in the balance of the B-cell lymphoma-2 (Bcl-2) family of proteins, which are critical regulators of apoptosis. frontiersin.orgnih.gov Treatment with this compound resulted in a noticeable decrease in the expression of the anti-apoptotic protein Bcl-2, while simultaneously increasing the expression of the pro-apoptotic protein Bax. nih.gov

This alteration of the Bax/Bcl-2 ratio disrupts the mitochondrial outer membrane, leading to the loss of mitochondrial transmembrane potential and the subsequent release of cytochrome c into the cytosol. nih.gov The released cytochrome c then contributes to the activation of executioner caspases, such as caspase-3 and caspase-9, which dismantle the cell and execute the apoptotic program. nih.gov Furthermore, this compound was found to increase the generation of reactive oxygen species (ROS), which can act as upstream triggers for mitochondrial-mediated apoptosis. nih.gov

Table 2: Modulation of Apoptotic Pathway by this compound in Breast Cancer Cells

Apoptotic Marker Effect of this compound Treatment Downstream Consequence Source Bcl-2 (Anti-apoptotic) Decreased Expression Promotes apoptosis frontiersin.org Bax (Pro-apoptotic) Increased Expression Promotes apoptosis frontiersin.org Reactive Oxygen Species (ROS) Increased Generation Triggers loss of mitochondrial potential frontiersin.org Cytochrome c Release from Mitochondria Activates caspase cascade frontiersin.org Caspase-3/9 Activation Execution of apoptosis frontiersin.org

Apoptosis Induction Mechanisms

This compound derivatives have been shown to induce apoptosis, or programmed cell death, across a range of pathological cell types. In vascular smooth muscle cells (VSMCs), Acetylthis compound (ABL) was found to trigger apoptosis, a key finding in the context of preventing restenosis after balloon angioplasty. nih.gov The pro-apoptotic capabilities of ABL have also been demonstrated in human non-small cell lung cancer (NSCLC) A549 cells, where it effectively induced cell death both alone and in combination with the chemotherapeutic agent gemcitabine. ingentaconnect.comnih.gov

Further studies on 1,6-O,O-diacetylthis compound (OODBL) confirmed its apoptotic effects in oral squamous cell carcinoma (OSCC) cells and human leukemia (HL-60) cells. dovepress.comsci-hub.ru In OSCC, OODBL was shown to induce apoptosis, and in leukemia cells, this process was linked to cell cycle arrest at the S phase. dovepress.comsci-hub.ru Similarly, a related sesquiterpene lactone, Britannin, was confirmed to induce apoptosis in MCF-7 and MDA-MB-468 human breast cancer cells through Annexin V/propidium iodide (PI) staining and Hoechst 33258 staining. chemfaces.com The induction of apoptosis is often mediated by the activation of caspases, a family of protease enzymes. ABL-N, a derivative of ABL, was found to induce apoptosis in prostate cancer cells through the enhanced activity of caspases. spandidos-publications.com Studies with ABL in VSMCs and OODBL in leukemia cells also demonstrated the activation of initiator caspase-9 and executioner caspase-3. nih.govsci-hub.ru

Modulation of Anti-apoptotic (Bcl-2) and Pro-apoptotic (Bax) Protein Expression

A central mechanism in the induction of apoptosis by this compound derivatives involves the modulation of the Bcl-2 family of proteins, which act as critical regulators of cell death. These proteins include anti-apoptotic members like Bcl-2 and pro-apoptotic members like Bax. The ratio between these opposing proteins often determines the cell's fate.

Research has consistently shown that this compound derivatives shift this balance in favor of apoptosis. In studies involving ABL, treatment of both vascular smooth muscle cells and lung cancer cells resulted in an increased Bax/Bcl-2 ratio. nih.govingentaconnect.com Similarly, OODBL treatment in oral squamous cell carcinoma cells and human leukemia cells led to a decrease in Bcl-2 expression and an increase in Bax expression. dovepress.comnih.gov This modulation was also observed with the ABL derivative, ABL-N, in prostate cancer cells, and with Britannin in breast cancer cells, both of which caused a significant increase in the Bax/Bcl-2 ratio. chemfaces.comspandidos-publications.com In alcohol-induced hepatotoxicity models, ABL was shown to reverse the alcohol-induced decrease in the anti-apoptotic protein Bcl-2 and the increase in the pro-apoptotic protein Bax. acs.orgnih.gov This alteration of the Bax/Bcl-2 ratio is a key event that leads to the destabilization of the mitochondrial membrane and commitment to apoptosis. mdpi.com

| Compound | Cell Line | Effect on Bcl-2 (Anti-apoptotic) | Effect on Bax (Pro-apoptotic) | Outcome | Source |

|---|---|---|---|---|---|

| 1-O-acetylthis compound (ABL) | Vascular Smooth Muscle Cells | Downregulated | Upregulated | Increased Bax/Bcl-2 Ratio | nih.gov |

| 1-O-acetylthis compound (ABL) | A549 Lung Cancer | Downregulated | Upregulated | Increased Pro-apoptotic Potential | ingentaconnect.comnih.gov |

| 1,6-O,O-Diacetylthis compound (OODBL) | CAL27 Oral Squamous Carcinoma | Downregulated | Upregulated | Increased Bax/Bcl-2 Ratio | dovepress.comnih.gov |

| ABL-N (ABL Derivative) | PC3 Prostate Cancer | Downregulated | Upregulated | Increased Bax/Bcl-2 Ratio | spandidos-publications.com |

| Britannin | MCF-7 & MDA-MB-468 Breast Cancer | Downregulated | Upregulated | Promotion of Apoptosis | chemfaces.com |

Cytochrome c Release in Apoptosis

The modulation of Bcl-2 family proteins by this compound derivatives directly impacts mitochondrial integrity, leading to a critical event in the intrinsic pathway of apoptosis: the release of cytochrome c. Under normal conditions, cytochrome c is localized within the mitochondrial intermembrane space. chemfaces.com

Studies have shown that treatment with OODBL in oral squamous cell carcinoma and human leukemia cells triggers the release of cytochrome c from the mitochondria into the cytosol. dovepress.comsci-hub.runih.gov This release is a downstream consequence of the increased Bax/Bcl-2 ratio, which promotes the formation of pores in the mitochondrial outer membrane. nih.gov The sesquiterpene lactone Britannin was also found to trigger the loss of mitochondrial transmembrane potential, which precedes the release of cytochrome c in breast cancer cells. chemfaces.com Once in the cytosol, cytochrome c participates in the formation of the apoptosome, a protein complex that activates caspase-9, thereby propagating the apoptotic signal. dovepress.comnih.gov

Autophagy Induction

The role of this compound in autophagy, a cellular process of self-degradation of components, is less characterized than its function in apoptosis. While autophagy can promote cell survival under stress, it can also lead to a form of programmed cell death. Research specifically investigating the induction of autophagic cell death in cancer models by this compound is limited. However, one study on alcohol-induced hepatotoxicity found that 1-O-acetylthis compound (ABL) may have a protective effect by promoting autophagy and inhibiting apoptosis in liver cells. acs.org Further research is needed to clarify the role of this compound and its derivatives in modulating autophagy in different biological contexts.

Angiogenesis and Cell Growth Regulation Studies

In addition to inducing apoptosis, derivatives of this compound have been investigated for their ability to regulate angiogenesis, the formation of new blood vessels from pre-existing ones. This process is crucial for tumor growth and metastasis.

Inhibition of Vascular Endothelial Growth Factor (VEGF)-mediated Processes

Vascular Endothelial Growth Factor (VEGF) is a key signaling protein that stimulates angiogenesis. Studies have demonstrated that 1-O-acetylthis compound (ABL) can effectively inhibit several VEGF-mediated processes that are essential for new blood vessel formation. In vitro experiments using human umbilical vascular endothelial cells (HUVECs), ABL was shown to inhibit VEGF-induced cell proliferation, migration, and the formation of capillary-like structures in a dose-dependent manner. researchgate.net Furthermore, in vivo Matrigel plug assays confirmed that ABL administration suppressed the formation of new vasculature induced by VEGF. researchgate.net

Regulation of VEGFR-Src-FAK Signaling

The mechanism behind ABL's anti-angiogenic effects involves the disruption of key intracellular signaling pathways activated by VEGF. When VEGF binds to its receptor (VEGFR), it triggers a signaling cascade that promotes endothelial cell growth and migration. Research indicates that ABL targets this cascade at critical points. researchgate.net

Specifically, ABL has been found to largely inhibit the VEGF-mediated activation of Src kinase and focal adhesion kinase (FAK) in endothelial cells. researchgate.netscience.gov Src and FAK are non-receptor tyrosine kinases that play pivotal roles downstream of VEGFR activation, regulating cell adhesion, migration, and survival. By inhibiting the activation of the VEGFR-Src-FAK signaling axis, ABL effectively blocks the cellular processes required for angiogenesis. researchgate.netresearchgate.net This same inhibitory effect on Src-FAK signaling was also observed in A549 lung cancer cells, contributing to the compound's ability to inhibit tumor growth in xenograft models. researchgate.net

| Compound | Model System | Target Pathway | Observed Effect | Source |

|---|---|---|---|---|

| 1-O-acetylthis compound (ABL) | HUVECs (in vitro) | VEGF-mediated processes | Inhibition of proliferation, migration, and tube formation | researchgate.net |

| 1-O-acetylthis compound (ABL) | Matrigel plug (in vivo) | VEGF-induced angiogenesis | Suppression of new vasculature formation | researchgate.net |

| 1-O-acetylthis compound (ABL) | HUVECs & A549 cells | VEGFR-Src-FAK Signaling | Inhibition of VEGF-mediated Src and FAK activation | researchgate.netscience.gov |

| 1-O-acetylthis compound (ABL) | A549 xenografts (in vivo) | Tumor Angiogenesis | Inhibition of microvessel formation | researchgate.net |

Suppression of Cell Proliferation and Migration

This compound has demonstrated significant capabilities in inhibiting the proliferation and migration of various cancer cell lines in laboratory settings. Research indicates that this natural compound can dose-dependently suppress the growth of cancer cells derived from solid tumors and onco-hematological malignancies. nih.gov

In studies involving breast cancer, this compound was shown to inhibit proliferation and induce apoptosis in MCF-7 and MDA-MB-468 cell lines. nih.gov Similarly, it has been effective against liver cancer cells, with one study noting its ability to reduce proliferation and trigger apoptosis in HepG2 cells. nih.gov The compound's anti-proliferative effects have also been observed in pancreatic, gastric, and colon cancer cell lines. nih.gov

Furthermore, investigations into lung cancer have revealed that this compound can inhibit both the viability and proliferation of A549 lung cancer cells. nih.gov It was also observed to significantly impede cell migration and downregulate the expression of proteins associated with the epithelial-mesenchymal transition (EMT), a key process in cancer cell migration and invasion. nih.gov

| Cell Line | Cancer Type | IC₅₀ Value (µM) | Effective Concentration (µM) |

|---|---|---|---|

| MCF-7 | Breast Cancer | 9.6 | N/A |

| MDA-MB-468 | Breast Cancer | 6.8 | N/A |

| HepG2 | Liver Cancer | 6.9 | N/A |

| A549 | Lung Cancer | N/A | 5, 10, 20 |

Enzyme and Receptor Target Interactions

Inhibition of Specific Kinases (e.g., Src, FAK, IKK)

While direct evidence for the inhibition of Src and Focal Adhesion Kinase (FAK) by this compound is not extensively documented, its activity against kinases involved in inflammatory and survival pathways, such as the IκB kinase (IKK) complex, has been suggested through its modulation of the NF-κB pathway. nih.gov The NF-κB signaling pathway is a critical regulator of cellular processes, and its activation is often mediated by the IKK complex.

Other natural sesquiterpene lactones, structurally related to this compound, have been shown to directly inhibit IKKβ activity. For instance, isoalantolactone (B1672209) has been found to bind to IKKβ, thereby inhibiting the NF-κB signaling cascade. nih.gov Dehydrocostus lactone is another sesquiterpene lactone that inhibits IKKβ activity, leading to the suppression of NF-κB nuclear translocation and DNA binding. selleckchem.com Given that this compound also modulates the NF-κB pathway, it is plausible that it may exert its effects through a similar mechanism involving the inhibition of IKK. nih.gov However, further research is required to definitively establish a direct inhibitory interaction between this compound and Src, FAK, or IKK.

Molecular Docking Simulations for Target Binding

To elucidate the potential molecular targets of this compound, computational molecular docking studies have been performed. These simulations predict the binding affinity and orientation of a ligand (in this case, this compound) to the active site of a target protein.

One such study investigated the direct binding of this compound to the Programmed Death-Ligand 1 (PD-L1) protein, an immune checkpoint protein often overexpressed on cancer cells. nih.gov The docking analysis revealed that this compound can form stable complexes with both the monomeric and dimeric forms of PD-L1, with a notable preference for the dimeric form. nih.gov The simulation predicted that this compound binds at the interface of the two PD-L1 monomers. nih.gov

The calculated empirical energy of interaction for the this compound-PD-L1 dimer complex was found to be significant, indicating a strong and stable binding interaction. nih.gov These computational findings support the hypothesis that direct interaction with PD-L1 is a potential mechanism for the anticancer activity of this compound and provide a basis for the design of novel therapeutic agents targeting this interaction. nih.gov

| Ligand | Target | Calculated Interaction Energy (ΔE) (kcal/mol) |

|---|---|---|

| This compound (BRT) | PD-L1 Dimer | -63.1 |

| BMS-202 (Reference Ligand) | PD-L1 Dimer | -73.4 |

Role of Reactive Oxygen Species (ROS) in Mechanistic Actions

A significant aspect of this compound's mechanism of action appears to be its ability to induce oxidative stress within cancer cells through the generation of Reactive Oxygen Species (ROS). ROS are highly reactive molecules that, at elevated levels, can cause damage to cellular components, including DNA, proteins, and lipids, ultimately leading to cell death.

Studies have shown that this compound is an efficient activator of ROS, and this activity is linked to its ability to induce apoptosis in cancer cells. nih.gov In both breast and liver cancer cell lines, the pro-apoptotic effects of this compound are associated with an increase in intracellular ROS levels. nih.gov This ROS-dependent mechanism is a common feature among several pseudoguaianolide-type sesquiterpenes, suggesting it is a key element of their anticancer activity. nih.gov The induction of ROS overload by these compounds can trigger the mitochondrial apoptotic pathway, contributing to their therapeutic effects. nih.gov

Structure-Activity Relationship (SAR) Studies on this compound Derivatives for Biological Responses

Preliminary structure-activity relationship (SAR) studies have been conducted to understand how the chemical structure of this compound and its analogues influences their biological activity. These studies are crucial for the rational design of more potent and selective therapeutic agents.

The core structure of pseudoguaianolide (B12085752) sesquiterpene lactones, including this compound, features a highly reactive α-methylene-γ-lactone moiety, which is considered important for their biological activity. nih.gov In a computational study that docked this compound and 15 of its analogues to the PD-L1 protein dimer, variations in binding affinity were observed based on structural differences. nih.gov This analysis provided initial insights into the structural features that may enhance or diminish the interaction with this particular target. nih.gov For instance, the study predicted that another sesquiterpene lactone, chamissonolide, could form equally stable complexes with the PD-L1 dimer. nih.gov

These preliminary findings help to delineate the compound structure-PD-L1 binding relationships and offer guidance for the design of novel anticancer compounds based on the sesquiterpene lactone scaffold. nih.gov

Theoretical and Computational Chemistry of Britannilactone

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and reactivity of britannilactone (B2921459). nih.govdatapdf.com These methods allow for the detailed analysis of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are key to understanding chemical reactivity. The energy gap between HOMO and LUMO provides a measure of the molecule's stability and reactivity.

The reactivity of sesquiterpene lactones like this compound is often attributed to the α-methylene-γ-lactone group. tandfonline.com Quantum chemical calculations can map the molecular electrostatic potential (MEP), identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. mdpi.com This information is vital for predicting how this compound will interact with biological nucleophiles, such as cysteine residues in proteins, a common mechanism for the bioactivity of this class of compounds. tandfonline.commdpi.com

Information-theoretic quantities derived from quantum mechanics can also be used to understand chemical reactivity. mdpi.com These approaches analyze the electronic density and its gradient to provide insights into chemical bond formation and the nature of intermolecular interactions. mdpi.com

Table 1: Key Parameters from Quantum Chemical Calculations for a Representative Sesquiterpene Lactone

| Parameter | Typical Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 to -7.5 eV | Indicates the molecule's ability to donate electrons. |

| LUMO Energy | -1.0 to -2.0 eV | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 4.5 to 6.5 eV | Correlates with chemical stability and reactivity. A smaller gap suggests higher reactivity. |

| Dipole Moment | 2.0 to 4.0 Debye | Measures the overall polarity of the molecule, influencing solubility and binding. |

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic nature of molecules like this compound. nih.govpeerj.com These simulations model the movement of atoms over time, providing a detailed picture of the molecule's conformational landscape and its interactions with other molecules, such as proteins or nucleic acids. nih.govdovepress.com

For a flexible molecule like this compound, MD simulations can explore the different shapes (conformers) it can adopt in solution. biorxiv.org This conformational analysis is crucial because the biological activity of a molecule often depends on its ability to adopt a specific three-dimensional shape to fit into the binding site of a biological target. biorxiv.org

In the context of drug discovery, MD simulations are used to study the binding of this compound to its target proteins. nih.govnih.gov For example, a study on a derivative, this compound 1-O-acetate (Brt), used molecular docking to investigate its binding to the TRIM31 protein. nih.gov The results showed a favorable binding energy, suggesting a strong interaction. nih.gov MD simulations can further refine this by showing the stability of the protein-ligand complex over time and identifying key intermolecular interactions, such as hydrogen bonds and van der Waals forces, that stabilize the binding. peerj.com

Table 2: Types of Interactions Studied by Molecular Dynamics

| Interaction Type | Description | Relevance to this compound |

|---|---|---|

| Hydrogen Bonds | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | Crucial for specific binding to protein targets. For example, the interaction of Brt with GLU182, LYS185, and MET335 of TRIM31. nih.gov |

| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | Contribute to the overall stability of the ligand-protein complex. |

| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. | Important for the binding of the nonpolar regions of this compound to hydrophobic pockets in a protein. |

| Salt Bridges | A combination of two noncovalent interactions: hydrogen bonding and electrostatic interactions. | Can provide significant stabilization to a protein-ligand complex if charged groups are present. |

Computational Prediction of Spectroscopic Signatures

Computational methods, particularly those combining MD simulations with quantum mechanical calculations, can accurately predict various spectroscopic fingerprints of molecules. mdpi.comrsc.org For this compound, this includes predicting its Nuclear Magnetic Resonance (NMR), infrared (IR), and circular dichroism (CD) spectra. rsc.org

The process typically involves generating a conformational ensemble of the molecule using MD and then calculating the spectroscopic properties for representative structures from this ensemble using quantum chemistry methods like DFT. mdpi.comrsc.org The resulting predicted spectrum is a weighted average over the different conformations.

These predicted spectra are invaluable for several reasons. They can aid in the structural elucidation of newly isolated natural products by comparing the computationally predicted spectrum with the experimentally measured one. mdpi.com This can help confirm the proposed chemical structure or distinguish between different possible isomers. Furthermore, discrepancies between predicted and experimental spectra can reveal subtle structural features or environmental effects not initially considered. rsc.org

Application of Machine Learning in this compound Research

Machine learning (ML), a subset of artificial intelligence, is increasingly being applied in chemical and drug discovery research. emerj.commit.eduwikipedia.org In the context of this compound, ML models can be trained on existing data for sesquiterpene lactones to predict various properties of new or hypothetical analogs. nih.govnih.gov

One key application is in the development of Quantitative Structure-Activity Relationship (QSAR) models. nih.gov These models correlate the chemical structures of a series of compounds with their biological activities. By training a QSAR model on a dataset of sesquiterpene lactones with known activities, it becomes possible to predict the activity of new this compound analogs before they are synthesized. nih.gov

ML can also be used to accelerate other computational tasks. For instance, ML potentials can be developed to replace the computationally expensive quantum mechanical calculations in MD simulations, allowing for the study of larger systems over longer timescales. imperial.ac.uk Furthermore, ML algorithms can be used to analyze the large datasets generated by MD simulations to identify important conformational states or interaction patterns. chemrxiv.org

Computational Design of Novel this compound Analogs

The insights gained from computational studies can be leveraged for the rational design of novel this compound analogs with improved properties. nih.govappliedresearchanddesign.com This process, often referred to as computer-aided drug design (CADD), aims to create new molecules with enhanced biological activity, better selectivity, or improved pharmacokinetic properties. nih.gov

Virtual libraries of thousands of potential this compound analogs can be created and screened in silico to prioritize the most promising candidates for synthesis and experimental testing. nih.gov This computational pre-screening significantly reduces the time and cost associated with drug discovery. mdpi.com

Thermodynamic Investigations of this compound Transformations

Computational chemistry provides powerful tools for investigating the thermodynamics of chemical transformations, including those involving this compound. rsc.org By calculating the Gibbs free energy of reactants and products, it is possible to predict the spontaneity and equilibrium position of a reaction. aps.org

For example, the stability of different this compound conformers can be assessed by calculating their relative free energies. The thermodynamics of its binding to a protein target can also be analyzed to determine the binding free energy, which is a measure of the affinity of the ligand for the protein. Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are often used to estimate binding free energies from MD simulation trajectories. researchgate.net

Furthermore, the thermodynamic parameters of metabolic reactions involving this compound can be calculated. This can help to understand how the compound is processed in biological systems and can provide insights into its potential metabolic fate.

Future Research Directions in Britannilactone Chemistry

Advanced Elucidation of Complete Biosynthetic Pathways and Enzyme Kinetics

The biosynthesis of sesquiterpene lactones (STLs) like britannilactone (B2921459) is a complex enzymatic process that begins with the cyclization of farnesyl pyrophosphate (FPP). tandfonline.com While a general pathway for STLs is proposed, the specific enzymes and their kinetics in the context of this compound biosynthesis remain largely uncharacterized. researchgate.netresearchgate.net Future research must focus on identifying and characterizing the key enzymes responsible for its unique pseudoguaianolide (B12085752) scaffold.

Key enzymatic steps that require detailed investigation include:

Sesquiterpene Synthase Activity: The initial step involves the conversion of FPP to a sesquiterpene backbone, likely germacrene A, by a germacrene A synthase (GAS). researchgate.net Identifying the specific GAS ortholog in Inula species and characterizing its kinetic parameters is a critical first step.

Cytochrome P450-Mediated Oxidations: Subsequent steps involve a series of stereo- and regio-specific hydroxylations and oxidations catalyzed by cytochrome P450 monooxygenases (CYPs). tandfonline.comnih.gov Enzymes such as germacrene A oxidase (GAO) and costunolide (B1669451) synthase (COS) are crucial in forming the lactone ring. researchgate.net Elucidating the specific CYPs that lead to the this compound core is essential.

Lactonization and Tailoring Steps: The final formation of the γ-lactone ring and other structural modifications are catalyzed by specific enzymes that need to be isolated and studied.

A significant future direction involves the heterologous expression of candidate genes from Inula species in microbial hosts like Saccharomyces cerevisiae or Escherichia coli. This would enable the production and purification of individual biosynthetic enzymes for detailed kinetic analysis. Techniques such as gas chromatography-mass spectrometry (GC-MS)-based assays can be employed to determine steady-state kinetic parameters like Km and kcat for each enzyme, providing a quantitative understanding of the pathway's efficiency and bottlenecks. nih.gov

| Enzyme Class | Proposed Substrate | Proposed Product | Key Research Objective |

|---|---|---|---|

| Germacrene A Synthase (GAS) | Farnesyl Pyrophosphate (FPP) | Germacrene A | Isolation, sequencing, and kinetic characterization of the Inula-specific GAS. |

| Germacrene A Oxidase (GAO) | Germacrene A | Germacrene A Acid | Functional characterization of the specific CYP71 clan member responsible. |

| Costunolide Synthase (COS)-like Enzyme | Germacrene A Acid | Costunolide intermediate | Identification of the CYP responsible for C6-hydroxylation and lactonization. |

| Pseudoguaianolide-forming Enzyme(s) | Guaianolide intermediate | Pseudoguaianolide scaffold | Elucidation of enzymes catalyzing the key methyl group migration. |

Development of Novel and Efficient Synthetic Methodologies for Complex Analogs

While this compound can be isolated from natural sources, total synthesis and semi-synthesis are crucial for generating analogs to explore structure-activity relationships (SAR) and optimize therapeutic properties. rsc.org Future research should focus on creating more convergent, stereoselective, and scalable synthetic routes.

Recent advancements have provided modular strategies for assembling the pseudoguaianolide core. For instance, a convergent approach utilizing a ring-closing enyne metathesis reaction has been developed to construct the hydroazulene scaffold, which can then be further functionalized. nih.gov This method allows for significant diversification around the core structure. Another key area is the semi-synthesis of analogs starting from naturally isolated precursors like 1-O-acetylthis compound (ABL). rsc.orgrsc.org Methodologies for modifying specific positions, such as the 6-OH group via nucleophilic substitution or esterification, have been established and can be expanded. rsc.org

Future synthetic efforts should aim to:

Develop asymmetric syntheses to control the multiple stereocenters of the this compound core.

Explore novel C-H activation and functionalization strategies to efficiently introduce new substituents.

Create methodologies for synthesizing analogs with modified lactone rings or alternative Michael acceptors to modulate reactivity and selectivity.

Design scalable routes that can provide gram quantities of promising analogs for preclinical testing. nih.gov

Exploration of Undiscovered Mechanistic Pathways in In Vitro Models

This compound exhibits its anticancer effects through a multi-target mechanism. nih.gov The α-methylene-γ-lactone moiety is a key reactive group that can form covalent adducts with nucleophilic residues (like cysteine) in proteins via Michael addition. researchgate.netnih.gov Three primary signaling pathways have been identified as targets:

NF-κB Pathway Interference: this compound inhibits the transcription factor NF-κB, a key regulator of inflammation and cell survival. nih.govnih.gov

Keap1-Nrf2 Pathway Blockade: It covalently binds to a cysteine residue (Cys151) on Keap1, disrupting the Keap1-Nrf2 complex. This leads to the activation and nuclear translocation of Nrf2, which upregulates antioxidant response genes. nih.govnih.gov

c-Myc/HIF-1α/PD-L1 Axis Modulation: The compound can downregulate the PD-1/PD-L1 immune checkpoint by repressing the c-Myc/HIF-1α signaling route, which may enhance anti-tumor immunity. nih.govresearchgate.net

While these pathways are established, future research should delve into undiscovered mechanistic aspects. A crucial direction is the identification of other direct protein targets of this compound. The reactivity of its Michael acceptor suggests it may interact with a range of proteins containing reactive cysteines. Furthermore, exploring the extensive crosstalk between the NF-κB, Nrf2, and HIF-1α pathways in response to this compound treatment could reveal synergistic or antagonistic interactions that define the ultimate cellular outcome. Investigating its effects on other cancer-related pathways, such as apoptosis, autophagy, and cell cycle regulation, in a wider range of cancer cell lines is also warranted. nih.govnih.gov

Integration of Multi-Omics Data (Transcriptomics, Proteomics) in Mechanistic Studies

To obtain a holistic view of this compound's cellular effects, future studies must integrate multi-omics data. This systems biology approach can move beyond single-pathway analysis and uncover novel mechanisms and biomarkers.

Transcriptomics (RNA-Seq): Treating cancer cells with this compound and performing RNA-sequencing would reveal global changes in gene expression. This could confirm the upregulation of Nrf2 target genes and the downregulation of NF-κB and HIF-1α targets. More importantly, it could identify entire gene networks and previously unassociated pathways that are significantly altered, providing new leads for mechanistic investigation.

Proteomics: Using techniques like mass spectrometry-based proteomics, researchers can quantify changes in the cellular proteome following treatment. This can identify proteins whose expression levels change, which may be downstream of the primary signaling events. Furthermore, advanced chemoproteomic strategies can be used to directly identify the covalent protein adducts of this compound, providing an unbiased map of its direct molecular targets within the cell.

Integrating these datasets—for example, correlating changes in mRNA levels with corresponding protein levels—can provide a powerful, multi-layered understanding of the cellular response to this compound and help build more comprehensive mechanistic models. nih.gov

High-Throughput Screening and Lead Optimization of Derivatives

To translate the therapeutic potential of this compound into clinical candidates, a systematic process of lead optimization is required. bruker.comyoutube.com This involves synthesizing a library of derivatives and screening them to identify compounds with improved potency, selectivity, and pharmacokinetic properties (ADMET). High-throughput screening (HTS) is an essential tool for this process. danaher.com

Future research should establish robust HTS assays to evaluate libraries of the novel synthetic analogs discussed in section 7.2. These assays could include:

Biochemical Assays: Screening for direct inhibition of specific targets, such as the binding of NF-κB to DNA.

Cell-based Assays: High-content screening of cancer cell lines to measure cytotoxicity, apoptosis induction, or the activation of the Nrf2 pathway using reporter gene assays.

The goal of this iterative cycle of design, synthesis, and testing is to develop SAR models that guide the creation of optimized leads with enhanced drug-like properties, such as increased metabolic stability and oral bioavailability, while potentially reducing off-target toxicity. scienceopen.comnih.gov

| Screening Phase | Assay Type | Purpose | Example Measurement |

|---|---|---|---|

| Primary Screen | Cell-based (e.g., HeLa, HepG2) | Identify cytotoxic analogs | Cell viability (e.g., CellTiter-Glo®) |

| Secondary Screen | Cell-based reporter assay | Confirm on-target activity | Nrf2-ARE luciferase reporter activation |

| Selectivity Screen | Cell-based (non-cancerous cell line) | Assess off-target toxicity | Cytotoxicity in normal human fibroblasts |

| ADME Profiling | In vitro assays | Evaluate drug-like properties | Microsomal stability, cell permeability (Caco-2) |

Application of Advanced Analytical Technologies for Comprehensive Characterization

A thorough characterization of this compound and its synthetic analogs is fundamental for both mechanistic studies and drug development. Future research must leverage advanced analytical technologies to provide unequivocal structural and quantitative data. researchgate.net

High-Resolution Mass Spectrometry (HRMS): Techniques like HPLC coupled with Orbitrap or TOF mass analyzers are essential for the rapid screening and identification of sesquiterpene lactones in complex mixtures and for confirming the exact mass and formula of new synthetic analogs. acs.orgnih.gov

Tandem Mass Spectrometry (MS/MS): Crucial for structural elucidation by providing characteristic fragmentation patterns. In proteomics, MS/MS is indispensable for identifying the precise sites of covalent modification on protein targets by this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are the gold standard for the complete and unambiguous structure determination of novel analogs and for confirming their stereochemistry. nih.govmdpi.com

The application of these techniques will be vital for quality control in synthetic chemistry, for metabolite identification in pharmacokinetic studies, and for providing the detailed structural information needed to build accurate computational models. d-nb.info

Further Development and Application of Theoretical and Computational Models

Computational modeling can accelerate the drug discovery process by providing insights into molecular interactions and predicting the activity of novel compounds. acs.org For this compound, future research should focus on developing and applying these models to guide the design of new analogs.

Quantitative Structure-Activity Relationship (QSAR): By building models based on the experimental data from HTS of analog libraries, QSAR can identify the key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that correlate with biological activity. A QSAR study on 103 STLs, including pseudoguaianolides, has already demonstrated the feasibility of this approach for predicting NF-κB inhibition. acs.org

Molecular Docking and Dynamics: Creating homology models or using crystal structures of target proteins like Keap1 and the p65 subunit of NF-κB, molecular docking can predict the binding poses of this compound and its analogs. Molecular dynamics simulations can then be used to study the stability of these interactions over time and to understand how structural modifications might affect binding affinity and selectivity.

These computational tools can be used to virtually screen large libraries of potential analogs, prioritizing the most promising candidates for synthesis and experimental testing, thereby saving significant time and resources in the lead optimization process.

Investigation of Allelopathic Behavior and Ecological Interactions of Source Plants

Future research into this compound should extend into the field of chemical ecology, specifically focusing on the allelopathic potential of this sesquiterpene lactone and the broader ecological interactions of its source plants, primarily Inula britannica. Allelopathy, the process by which an organism produces biochemicals that influence the germination, growth, survival, and reproduction of other organisms, is a critical but underexplored aspect of this compound. While I. britannica is recognized for its medicinal properties, its ecological role, potentially mediated by this compound, warrants significant investigation. nih.gov

Currently, there is a notable lack of direct research on the allelopathic properties of Inula britannica. usda.gov The plant has been identified as an aggressive weed in certain agricultural contexts, such as in hosta cultivation, where it spreads vigorously and is difficult to remove from infested crops. uky.edu This aggressive, weedy behavior suggests the possibility of allelopathic activity, where the plant may release chemical compounds to inhibit the growth of competing plant species. This compound, as a major secondary metabolite, is a prime candidate for mediating such interactions.

Research on other species within the Inula genus provides a strong basis for hypothesizing the allelopathic potential of I. britannica and this compound. For instance, studies on Inula graveolens and Inula viscosa have demonstrated significant allelopathic effects on various crops and weeds. researchgate.net These studies can serve as a methodological blueprint for future investigations into this compound.

Future research should be designed to systematically investigate these potential ecological roles. Key research objectives should include: